Predicted Boiling Point: 6-Isomer Exhibits >47 °C Lower Boiling Point Than 3- and 5-Isomers, Facilitating Distillation-Based Purification
The predicted boiling point of 6-(benzyloxy)picolinonitrile is 358.4±32.0 °C at 760 mmHg , which is 45.6 °C lower than that of the 3-isomer (404.0±30.0 °C) and 47.3 °C lower than that of the 5-isomer (405.7±30.0 °C) . It is also 21.3 °C lower than the 4-isomer (379.7±32.0 °C) . This substantial reduction in boiling point—representing an approximately 11–12% decrease relative to the 3- and 5-isomers—is attributable to the distinct electronic and steric environment conferred by the 6-substitution pattern. For industrial and laboratory-scale purification, a lower boiling point translates directly to reduced energy input during distillation, lower thermal degradation risk for the compound, and a wider operational safety margin.
| Evidence Dimension | Predicted boiling point at 760 mmHg |
|---|---|
| Target Compound Data | 358.4±32.0 °C (6-benzyloxy isomer, CAS 190582-95-7) |
| Comparator Or Baseline | 3-isomer: 404.0±30.0 °C (CAS 24059-90-3); 4-isomer: 379.7±32.0 °C (CAS 100382-00-1); 5-isomer: 405.7±30.0 °C (CAS 78760-60-8) |
| Quantified Difference | Δ = -45.6 °C vs. 3-isomer; Δ = -21.3 °C vs. 4-isomer; Δ = -47.3 °C vs. 5-isomer |
| Conditions | Predicted data generated via ACD/Labs Percepta Platform (ChemSpider/ChemicalBook); values at 760 mmHg |
Why This Matters
A boiling point reduction of >47 °C versus the closest high-boiling positional isomers enables more energy-efficient and thermally gentler purification, directly impacting process scalability and compound integrity during procurement and downstream synthesis.
